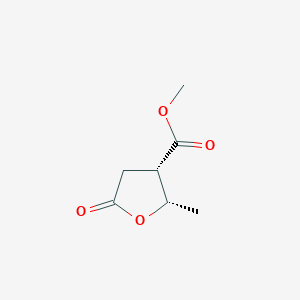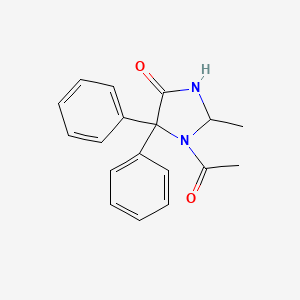![molecular formula C18H12Cl2N2O3 B13810394 7-Chloro-10-(4-chloro-phenyl)-4-methyl-9,10-dihydro-4H-2-oxa-4,10-diaza-benzo[f]azulene-1,3-dione](/img/structure/B13810394.png)
7-Chloro-10-(4-chloro-phenyl)-4-methyl-9,10-dihydro-4H-2-oxa-4,10-diaza-benzo[f]azulene-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-10-(4-chloro-phenyl)-4-methyl-9,10-dihydro-4H-2-oxa-4,10-diaza-benzo[f]azulene-1,3-dione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a chlorinated phenyl group and a diaza-benzoazulene core. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-10-(4-chloro-phenyl)-4-methyl-9,10-dihydro-4H-2-oxa-4,10-diaza-benzo[f]azulene-1,3-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce the compound in bulk quantities .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Chloro-10-(4-chloro-phenyl)-4-methyl-9,10-dihydro-4H-2-oxa-4,10-diaza-benzo[f]azulene-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the chlorinated phenyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other nucleophiles in polar solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated benzoquinones, while reduction can produce the corresponding alcohols .
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .
Biology: In biological research, the compound’s interactions with various biomolecules are studied to understand its potential as a therapeutic agent. It has shown promise in binding to specific proteins and enzymes, making it a candidate for drug development .
Medicine: The compound’s potential therapeutic properties are being explored in medicine. It has been investigated for its anxiolytic, anticonvulsant, and antidepressant effects, similar to other benzodiazepine derivatives .
Industry: In the industrial sector, this compound is used in the development of new materials with specific chemical properties. Its stability and reactivity make it suitable for applications in polymer science and materials engineering .
Mécanisme D'action
The mechanism of action of 7-Chloro-10-(4-chloro-phenyl)-4-methyl-9,10-dihydro-4H-2-oxa-4,10-diaza-benzo[f]azulene-1,3-dione involves its interaction with specific molecular targets. It binds to certain receptors and enzymes, modulating their activity. For example, it may interact with GABA receptors in the central nervous system, leading to its anxiolytic and sedative effects . The exact pathways and molecular targets are still under investigation, but its structure suggests a multi-faceted mechanism involving various biochemical interactions .
Comparaison Avec Des Composés Similaires
Adinazolam: A triazolobenzodiazepine with anxiolytic and antidepressant properties.
Alprazolam: Another benzodiazepine derivative used for its anxiolytic effects.
Diazepam: A well-known benzodiazepine with sedative and muscle relaxant properties.
Uniqueness: 7-Chloro-10-(4-chloro-phenyl)-4-methyl-9,10-dihydro-4H-2-oxa-4,10-diaza-benzo[f]azulene-1,3-dione stands out due to its unique diaza-benzoazulene core, which is not commonly found in other benzodiazepine derivatives.
Propriétés
Formule moléculaire |
C18H12Cl2N2O3 |
|---|---|
Poids moléculaire |
375.2 g/mol |
Nom IUPAC |
7-chloro-4-(4-chlorophenyl)-10-methyl-5H-furo[3,4-b][1,4]benzodiazepine-1,3-dione |
InChI |
InChI=1S/C18H12Cl2N2O3/c1-21-14-7-4-12(20)8-10(14)9-22(13-5-2-11(19)3-6-13)16-15(21)17(23)25-18(16)24/h2-8H,9H2,1H3 |
Clé InChI |
JRDCOKPZGHTPAH-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(CN(C3=C1C(=O)OC3=O)C4=CC=C(C=C4)Cl)C=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




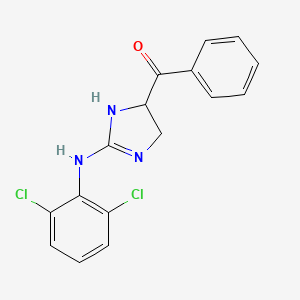
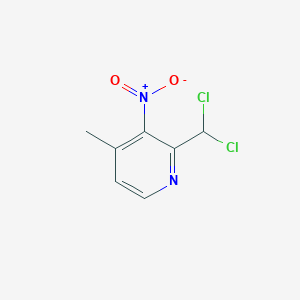
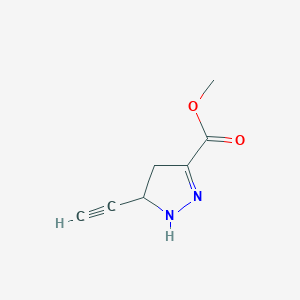
![Disodium [2,4-dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-onato][4-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-3-hydroxy-1-naphthalenesulfonato] chromate](/img/structure/B13810355.png)

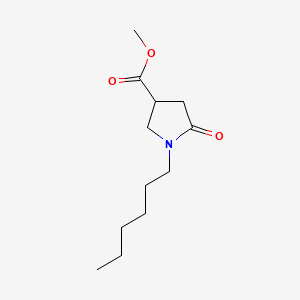
![Cyclopentanone, 2-[(phenylamino)oxy]-](/img/structure/B13810378.png)
![tert-butyl 7-[(2S)-1-methoxy-1-oxo-3-(4-phenylmethoxyphenyl)propan-2-yl]-1,1-dioxo-3,6-dihydro-1,2,7-thiadiazepine-2-carboxylate](/img/structure/B13810386.png)

![1,3-Diallyl-2-[2-(1-methoxy-2-phenyl-1H-indol-3-yl)vinyl]-1H-imidazo[4,5-b]quinoxalinium toluene-p-sulfonate](/img/structure/B13810397.png)
